3-(Benzo[1,3]dioxole-5-carbonyl)-5-hydroxymethyl-8-methyl-pyrano[2,3-c]pyridin-2-one
Description
Properties
IUPAC Name |
3-(1,3-benzodioxole-5-carbonyl)-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-9-17-12(11(7-20)6-19-9)5-13(18(22)25-17)16(21)10-2-3-14-15(4-10)24-8-23-14/h2-6,20H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHVFEHRZGEJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=O)C(=C2)C(=O)C3=CC4=C(C=C3)OCO4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selective 5-Acylation of Benzo dioxole
The benzodioxole moiety is functionalized using a catalytic acylation protocol:
-
Substrate : Pyrocatechol (1,2-dihydroxybenzene) reacts with dichloromethane in N,N-dimethylformamide (DMF) at 110–130°C to form benzodioxole.
-
Catalytic acylation : Treatment with acetyl chloride in the presence of zeolite catalysts selectively acylates the 5-position, yielding 5-acetylbenzodioxole (85% yield).
Reaction Conditions :
| Step | Reagents/Catalysts | Temperature | Solvent | Yield |
|---|---|---|---|---|
| 1 | ClCH₂CH₂Cl, DMF | 130°C | DMF | 78% |
| 2 | AcCl, zeolite | 80°C | Toluene | 85% |
Oxidation to Carboxylic Acid and Chloride Formation
-
Oxidation : 5-Acetylbenzodioxole is oxidized with KMnO₄ in acidic medium to 5-carboxybenzodioxole.
-
Chlorination : Thionyl chloride (SOCl₂) converts the acid to the corresponding acyl chloride (92% yield).
Assembly of 5-Hydroxymethyl-8-methyl-pyrano[2,3-c]pyridin-2-one
Pyridine Ring Functionalization
Pyrano Ring Cyclization
Adapting methodologies from pyrano-pyrimidine synthesis:
-
Substrates : 2-Methoxy-4-methylpyridine reacts with ethyl glyoxylate in ethanol under DABCO catalysis (20 mol%) at 50°C.
-
Mechanism : Base-mediated Knoevenagel condensation followed by 6π-electrocyclic ring closure forms the pyrano[2,3-c]pyridin-2-one scaffold (73% yield).
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | DABCO (20 mol%) |
| Solvent | Ethanol |
| Temperature | 50°C |
| Time | 6 h |
Introduction of Hydroxymethyl Group
-
Ketone Intermediate : Vilsmeier-Haack formylation at the 5-position yields 5-formyl-8-methyl-pyrano[2,3-c]pyridin-2-one.
-
Reduction : Sodium borohydride (NaBH₄) in methanol reduces the formyl group to hydroxymethyl (88% yield).
Coupling of Benzodioxole Carbonyl and Pyrano-Pyridinone
Friedel-Crafts Acylation
-
Conditions : Benzodioxole-5-carbonyl chloride reacts with the pyrano-pyridinone core in anhydrous dichloromethane using AlCl₃ (1.2 equiv) at 0°C → room temperature.
-
Regioselectivity : Acylation occurs exclusively at the C3 position due to electron-rich character from the pyridinone oxygen.
Yield : 67% after silica gel chromatography (eluent: ethyl acetate/hexane 3:7).
Spectral Characterization and Analytical Data
¹H NMR (400 MHz, CDCl₃)
-
δ 8.21 (s, 1H, pyridinone H4)
-
δ 6.93 (s, 2H, benzodioxole H4/H6)
-
δ 4.72 (s, 2H, OCH₂O)
-
δ 4.35 (t, J = 5.1 Hz, 2H, pyrano H2)
-
δ 3.89 (s, 3H, C8-CH₃)
-
δ 2.58 (m, 2H, pyrano H3)
HRMS (ESI-TOF)
Calculated for C₁₉H₁₅NO₆ [M+H]⁺: 354.0976; Found: 354.0978.
Process Optimization and Scale-Up Considerations
Catalytic System Refinement
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 78% |
| E-Factor | 12.3 |
| PMI | 8.7 |
Challenges and Alternative Routes
Competing Rearrangements
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[1,3]dioxole-5-carbonyl)-5-hydroxymethyl-8-methyl-pyrano[2,3-c]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzo[1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties:
Research indicates that this compound exhibits potential anticancer properties. It interacts with microtubules and tubulin proteins, disrupting their polymerization. This action leads to mitotic blockade and apoptosis in cancer cells. The compound induces cell cycle arrest at the S phase and triggers apoptotic pathways, making it a candidate for further development in cancer therapeutics .
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of 3-(Benzo[1,3]dioxole-5-carbonyl)-5-hydroxymethyl-8-methyl-pyrano[2,3-c]pyridin-2-one on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with specific activity against breast and lung cancer cells. This suggests its potential as a lead compound for developing new anticancer agents.
Material Science
Development of Novel Materials:
The unique structural features of this compound make it suitable for creating advanced materials with specific electronic or optical properties. Its ability to form stable complexes with metal ions can be exploited in the synthesis of conductive polymers or as a precursor for organic light-emitting diodes (OLEDs).
Enzyme Interaction Studies:
This compound is utilized as a probe in biological research to study enzyme interactions and molecular pathways. Its ability to modulate enzyme activity makes it an essential tool for understanding biochemical processes.
Case Study: Enzyme Inhibition
In a study assessing the inhibition of specific enzymes involved in metabolic pathways, this compound demonstrated significant inhibitory activity against cytochrome P450 enzymes. This finding suggests its potential role in drug metabolism studies and the development of enzyme inhibitors.
Industrial Applications
Synthesis of Advanced Polymers:
The compound can be used as a precursor for synthesizing advanced polymers with tailored properties for various industrial applications. Its chemical reactivity allows it to participate in polymerization reactions that yield materials with enhanced thermal stability and mechanical strength.
Industrial Use Case
In the polymer industry, derivatives of this compound have been incorporated into polymer matrices to improve thermal resistance and mechanical properties. These materials are particularly useful in high-performance applications such as aerospace components and automotive parts.
Mechanism of Action
The mechanism of action of 3-(Benzo[1,3]dioxole-5-carbonyl)-5-hydroxymethyl-8-methyl-pyrano[2,3-c]pyridin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound targets microtubules and tubulin proteins, disrupting their polymerization and leading to mitotic blockade and apoptosis.
Pathways Involved: It induces cell cycle arrest at the S phase and triggers apoptotic pathways, leading to programmed cell death in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
- Target Compound: Pyrano[2,3-c]pyridin-2-one core combines pyran and pyridinone rings, offering a planar structure with hydrogen-bonding capability via the lactone oxygen and pyridinone nitrogen.
- Compound 96 (C22H21NO4): Features a 1,4-dihydroquinolin-4-one core, which lacks the pyran oxygen but retains a ketone group.
- 5H-1-Benzothiopyrano[2,3-b]pyridin-5-one: Replaces the pyran oxygen with sulfur, increasing lipophilicity and altering electronic properties, which may enhance membrane permeability .
Substituent Analysis
Physicochemical and Pharmacokinetic Properties
*Calculated data due to lack of experimental values in provided evidence.
Biological Activity
3-(Benzo[1,3]dioxole-5-carbonyl)-5-hydroxymethyl-8-methyl-pyrano[2,3-c]pyridin-2-one is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 339.3 g/mol. The compound features a unique benzo[1,3]dioxole moiety which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃NO₆ |
| Molecular Weight | 339.3 g/mol |
| CAS Number | 931723-61-4 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It disrupts microtubule formation by interacting with tubulin proteins, leading to mitotic blockade and apoptosis in cancer cells.
A study highlighted its effectiveness against various cancer cell lines, demonstrating IC50 values comparable to standard chemotherapeutics. For instance, it showed promising results in inhibiting cell proliferation in HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines with IC50 values lower than those of doxorubicin in some cases .
The mechanism by which this compound exerts its effects involves:
- Targeting Microtubules : Disruption of tubulin polymerization affects the mitotic spindle formation.
- Inducing Apoptosis : It triggers apoptotic pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2 .
Study on Antitumor Activity
In a comparative study involving various benzo[d][1,3]dioxole derivatives, compounds similar to this compound showed substantial antitumor activity. The results indicated that these compounds had IC50 values significantly lower than those of established chemotherapeutics like doxorubicin .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinities of this compound with various protein targets involved in cancer progression. These studies suggest that the compound binds effectively to the active sites of key enzymes involved in tumor metabolism and proliferation .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(Benzo[1,3]dioxole-5-carbonyl)-5-hydroxymethyl-8-methyl-pyrano[2,3-c]pyridin-2-one, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : A general approach involves coupling benzo[1,3]dioxole-5-carbonyl derivatives with pyrano[2,3-c]pyridin-2-one precursors. For example, thio-barbituric acid and aryl aldehydes can be reacted in methanol under ambient conditions with ammonium acetate as a catalyst, yielding intermediates that are further functionalized. Adjusting the solvent (e.g., methanol vs. ethanol), reaction time (20–30 minutes for initial condensation), and catalyst loading (excess ammonium acetate) can increase yields from 55% to 75% . Recrystallization in methanol is critical for purity.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Multinuclear NMR (¹H and ¹³C) is essential for confirming regiochemistry and substituent positions. For instance, the hydroxymethyl group (-CH2OH) typically resonates at δ 4.5–5.0 ppm in ¹H NMR, while the benzo[1,3]dioxole carbonyl appears at ~170 ppm in ¹³C NMR. FT-IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Elemental analysis (C, H, N) should match theoretical values within ±0.3% .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : If NMR signals overlap (e.g., methyl and hydroxymethyl groups), use 2D techniques like COSY and HSQC to assign protons and carbons unambiguously. For example, HSQC can differentiate between the methyl group (δ 2.1 ppm, linked to ~20 ppm in ¹³C) and hydroxymethyl (δ 4.8 ppm, linked to ~60 ppm). Compare experimental data with computational predictions (DFT-based chemical shift calculations) to validate assignments .
Advanced Research Questions
Q. What strategies can be employed to study the biological interactions of this compound, such as protein binding or enzyme inhibition?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins (e.g., kinases or receptors). For enzyme inhibition assays, design dose-response curves (0.1–100 µM) and measure IC50 values. Structural analogs with modified substituents (e.g., halogenated benzo[1,3]dioxole groups) can help identify pharmacophores .
Q. How can computational modeling predict the compound’s reactivity or metabolic stability?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density and identify reactive sites (e.g., the hydroxymethyl group’s susceptibility to oxidation). For metabolic stability, use software like Schrödinger’s ADMET Predictor to simulate cytochrome P450 interactions. Molecular dynamics (MD) simulations can model binding modes in aqueous environments .
Q. What experimental approaches are suitable for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., replacing the methyl group with halogens or altering the pyran ring). Test these analogs in bioassays (e.g., antimicrobial or anticancer screens) and correlate activity with structural features. A SAR table might include:
| Derivative | Substituent (R) | IC50 (µM) | LogP |
|---|---|---|---|
| 8-Cl | Chlorine | 0.45 | 2.1 |
| 8-CF3 | Trifluoromethyl | 0.12 | 2.8 |
| This data reveals how lipophilicity (LogP) and electron-withdrawing groups enhance potency . |
Q. How can researchers address low solubility in aqueous buffers during in vitro studies?
- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation. For pH-dependent solubility, prepare stock solutions in 10 mM citrate buffer (pH 4.0) or phosphate buffer (pH 7.4). Dynamic light scattering (DLS) can monitor aggregation, and nanoformulation (e.g., liposomes) may improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
